Ethyl 1-methyl-7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate
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Overview
Description
Ethyl 1-methyl-7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-methyl-7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate typically involves the condensation of a pyrazole derivative with a suitable pyridine precursor. One common method involves the reaction of 1-methyl-3-oxo-1,2-dihydropyrazole with ethyl 2-chloronicotinate under basic conditions. The reaction is usually carried out in a solvent such as ethanol or dimethylformamide, with a base like potassium carbonate or sodium hydride to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, alcohols; reactions may require catalysts or bases such as triethylamine or pyridine.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted pyrazolopyridine derivatives.
Scientific Research Applications
Ethyl 1-methyl-7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: Its unique structure makes it a candidate for use in organic electronics and as a building block for novel materials.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors, which can lead to the discovery of new therapeutic agents.
Mechanism of Action
The mechanism of action of Ethyl 1-methyl-7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with nucleic acids, affecting cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidine-5-yl: Similar structure but with a pyrimidine ring instead of a pyridine ring.
4-Ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzene-1-sulfonyl chloride: Contains additional functional groups that may alter its chemical properties and applications.
Uniqueness
Ethyl 1-methyl-7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate is unique due to its specific arrangement of the pyrazole and pyridine rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new compounds with potential therapeutic and industrial applications.
Properties
CAS No. |
59376-44-2 |
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Molecular Formula |
C10H11N3O3 |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
ethyl 1-methyl-7-oxo-4H-pyrazolo[4,3-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C10H11N3O3/c1-3-16-10(15)6-4-11-7-5-12-13(2)8(7)9(6)14/h4-5H,3H2,1-2H3,(H,11,14) |
InChI Key |
RGMIHMKHCSOKBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)N(N=C2)C |
Origin of Product |
United States |
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